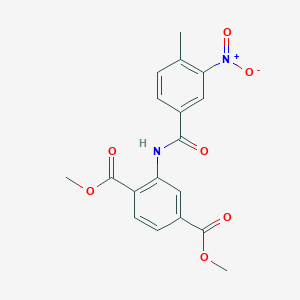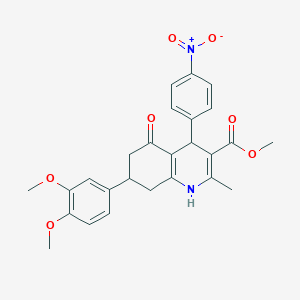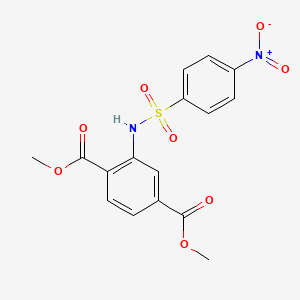
Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-metil-3-nitrobenzamido)tereftalato de dimetilo es un compuesto orgánico con la fórmula molecular C18H16N2O7. Es un derivado del ácido tereftálico y contiene grupos funcionales nitro y amida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 2-(4-metil-3-nitrobenzamido)tereftalato de dimetilo generalmente involucra los siguientes pasos:
Nitración: El material de partida, ácido 4-metilbenzoico, se nitra utilizando una mezcla de ácido sulfúrico concentrado y ácido nítrico para producir ácido 4-metil-3-nitrobenzoico.
Amidación: El ácido 4-metil-3-nitrobenzoico luego se hace reaccionar con ácido tereftálico en presencia de un agente deshidratante como el cloruro de tionilo para formar el enlace amida, lo que da como resultado ácido 2-(4-metil-3-nitrobenzamido)tereftálico.
Esterificación: Finalmente, el ácido 2-(4-metil-3-nitrobenzamido)tereftálico se esterifica con metanol en presencia de un catalizador ácido como el ácido sulfúrico para producir 2-(4-metil-3-nitrobenzamido)tereftalato de dimetilo.
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos de grado industrial y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas automatizados a menudo se emplean para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones: El 2-(4-metil-3-nitrobenzamido)tereftalato de dimetilo experimenta varias reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los grupos éster pueden sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o alcoholes.
Hidrólisis: Los enlaces éster se pueden hidrolizar en condiciones ácidas o básicas para producir los ácidos carboxílicos correspondientes.
Reactivos y condiciones comunes:
Reducción: Gas hidrógeno, catalizador de paladio, solvente etanol.
Sustitución: Aminas o alcoholes, catalizador básico (por ejemplo, hidróxido de sodio).
Hidrólisis: Ácido clorhídrico o hidróxido de sodio, agua.
Productos principales:
Reducción: 2-(4-metil-3-aminobenzamido)tereftalato.
Sustitución: Amidas o ésteres correspondientes.
Hidrólisis: Ácido 2-(4-metil-3-nitrobenzamido)tereftálico.
Aplicaciones Científicas De Investigación
El 2-(4-metil-3-nitrobenzamido)tereftalato de dimetilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a sus funcionalidades nitro y amida.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de polímeros y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-(4-metil-3-nitrobenzamido)tereftalato de dimetilo depende de su aplicación específica. En general, el compuesto puede interactuar con varios objetivos moleculares a través de sus grupos funcionales. Por ejemplo, el grupo nitro puede sufrir reducción para formar intermediarios reactivos que pueden interactuar con moléculas biológicas. El grupo amida puede formar enlaces de hidrógeno con proteínas diana, influyendo en su actividad y función.
Comparación Con Compuestos Similares
El 2-(4-metil-3-nitrobenzamido)tereftalato de dimetilo se puede comparar con otros compuestos similares, tales como:
2-(3-nitrobenzamido)tereftalato de dimetilo: Carece del grupo metilo en el anillo de benceno, lo que resulta en diferentes propiedades químicas y reactividad.
2-(4-metil-3-aminobenzamido)tereftalato de dimetilo: Contiene un grupo amino en lugar de un grupo nitro, lo que lleva a diferentes actividades biológicas y aplicaciones.
2-(4-metil-3-nitrobenzamido)isoftalato de dimetilo:
La singularidad del 2-(4-metil-3-nitrobenzamido)tereftalato de dimetilo radica en su combinación específica de grupos funcionales y sus posiciones en el anillo aromático, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H16N2O7 |
|---|---|
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
dimethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H16N2O7/c1-10-4-5-11(9-15(10)20(24)25)16(21)19-14-8-12(17(22)26-2)6-7-13(14)18(23)27-3/h4-9H,1-3H3,(H,19,21) |
Clave InChI |
XZRGUHIHGOBYTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)
![(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11640370.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B11640372.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640376.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640378.png)
![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)
![Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate](/img/structure/B11640393.png)
![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)

![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

